Cas no 2163611-33-2 (3-formamido-4,4-dimethylhexanoic acid)

3-formamido-4,4-dimethylhexanoic acid structure
2163611-33-2 structure
Product Name:3-formamido-4,4-dimethylhexanoic acid
CAS No:2163611-33-2
MF:C9H17NO3
MW:187.236182928085
CID:6300066
PubChem ID:165506084
Update Time:2025-07-20

3-formamido-4,4-dimethylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-formamido-4,4-dimethylhexanoic acid
    • 2163611-33-2
    • EN300-1286683
    • Inchi: 1S/C9H17NO3/c1-4-9(2,3)7(10-6-11)5-8(12)13/h6-7H,4-5H2,1-3H3,(H,10,11)(H,12,13)
    • InChI Key: RMMOUTXKGFECCV-UHFFFAOYSA-N
    • SMILES: OC(CC(C(C)(C)CC)NC=O)=O

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66.4Ų

3-formamido-4,4-dimethylhexanoic acid Pricemore >>

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Additional information on 3-formamido-4,4-dimethylhexanoic acid

Comprehensive Overview of 3-Formamido-4,4-dimethylhexanoic acid (CAS No. 2163611-33-2): Properties, Applications, and Research Insights

3-Formamido-4,4-dimethylhexanoic acid (CAS No. 2163611-33-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This carboxylic acid derivative incorporates a formamido group and dimethylhexanoic acid backbone, making it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting metabolic enzymes and modulating protein-protein interactions.

The compound's molecular structure (C9H17NO3) features a 4,4-dimethylhexanoic acid core with a 3-formamido substitution, which contributes to its stereochemical complexity and solubility profile. Recent studies highlight its utility in developing peptide mimetics and small-molecule inhibitors, aligning with current trends in precision medicine and structure-based drug design. These applications address frequent search queries like "novel carboxylic acid derivatives in drug development" and "formamido compounds biological activity."

From a synthetic chemistry perspective, 3-Formamido-4,4-dimethylhexanoic acid serves as a chiral building block for asymmetric synthesis. Its sterically hindered structure enables controlled stereoselective reactions, a topic frequently discussed in organic chemistry forums and research publications. The compound's stability under physiological pH conditions makes it particularly relevant for prodrug formulations, answering common search terms such as "acid-stable amino acid analogs."

Analytical characterization of CAS No. 2163611-33-2 typically involves HPLC purification and NMR spectroscopy, with researchers often searching for "HPLC methods for branched-chain carboxylic acids." The compound's logP value (estimated at 1.2-1.5) suggests moderate lipophilicity, making it suitable for drug delivery systems requiring balanced membrane permeability—a key consideration in ADMET optimization strategies.

Emerging applications include its use in bioconjugation chemistry for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These cutting-edge therapeutic modalities dominate current biopharma research discussions, correlating with trending searches like "small-molecule linkers for targeted therapy." The compound's carboxyl group provides an anchor point for esterification or amide coupling reactions, enabling diverse structural modifications.

Environmental and regulatory aspects of 3-Formamido-4,4-dimethylhexanoic acid show compliance with major green chemistry principles, as evidenced by its biodegradability potential. This addresses growing concerns about sustainable chemical synthesis, frequently searched alongside terms like "eco-friendly pharmaceutical intermediates." The compound's safety profile supports its inclusion in FDA-approved drug synthesis pathways.

Future research directions may explore its structure-activity relationships (SAR) in neurological targets, given the structural similarity to GABA derivatives. This aligns with increasing interest in blood-brain barrier permeable compounds for CNS disorders. The compound's hydrogen-bonding capacity and conformational rigidity make it particularly intriguing for allosteric modulator development.

Commercial availability of CAS No. 2163611-33-2 through specialty chemical suppliers meets demand from medicinal chemistry laboratories. Quality specifications typically require ≥95% purity by HPLC analysis, with certificates of analysis detailing residual solvent levels—information frequently requested in procurement queries for "high-purity research chemicals."

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